![molecular formula C26H28N6OS B10931306 N-{[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl](methyl)carbamothioyl}-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B10931306.png)
N-{[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl](methyl)carbamothioyl}-1,3-diphenyl-1H-pyrazole-4-carboxamide
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Overview
Description
N’-[(1,3-Diphenyl-1H-pyrazol-4-yl)carbonyl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylthiourea is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1,3-Diphenyl-1H-pyrazol-4-yl)carbonyl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylthiourea typically involves multi-step reactions The initial step often includes the formation of the pyrazole core, followed by functionalization to introduce the diphenyl and dimethylpyrazole groupsCommon reagents used in these reactions include phenylhydrazine, substituted ketones, and thiourea .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N’-[(1,3-Diphenyl-1H-pyrazol-4-yl)carbonyl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylthiourea can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products .
Scientific Research Applications
N’-[(1,3-Diphenyl-1H-pyrazol-4-yl)carbonyl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylthiourea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of N’-[(1,3-Diphenyl-1H-pyrazol-4-yl)carbonyl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylthiourea involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- (E)-Substituted-N-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]benzeneamine
- 5-(1H-indol-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide derivatives
Uniqueness
N’-[(1,3-Diphenyl-1H-pyrazol-4-yl)carbonyl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylthiourea stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for versatile modifications, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C26H28N6OS |
---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl-methylcarbamothioyl]-1,3-diphenylpyrazole-4-carboxamide |
InChI |
InChI=1S/C26H28N6OS/c1-5-31-19(3)22(18(2)28-31)16-30(4)26(34)27-25(33)23-17-32(21-14-10-7-11-15-21)29-24(23)20-12-8-6-9-13-20/h6-15,17H,5,16H2,1-4H3,(H,27,33,34) |
InChI Key |
FRODXDSTAGFMNX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)CN(C)C(=S)NC(=O)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C |
Origin of Product |
United States |
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